2-Pentylpropane-1,3-dithiol
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Overview
Description
2-Pentylpropane-1,3-dithiol is an organic compound with the molecular formula C8H18S2. It is a dithiol, meaning it contains two thiol (-SH) groups. This compound is known for its utility in organic synthesis, particularly in the formation of protective groups for carbonyl compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Pentylpropane-1,3-dithiol can be synthesized through various methods. One common approach involves the reaction of 2-pentyl-1,3-propanediol with thiourea, followed by hydrolysis with sodium hydroxide. This method avoids the generation of malodorous by-products, making it more suitable for laboratory settings .
Industrial Production Methods
Industrial production of this compound typically involves the use of large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are carefully controlled to optimize the conversion rates and minimize the formation of unwanted by-products.
Chemical Reactions Analysis
Types of Reactions
2-Pentylpropane-1,3-dithiol undergoes various types of chemical reactions, including:
Oxidation: The thiol groups can be oxidized to form disulfides.
Reduction: The compound can be reduced to form the corresponding alkanes.
Substitution: The thiol groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like alkyl halides can react with the thiol groups under basic conditions.
Major Products Formed
Oxidation: Disulfides
Reduction: Alkanes
Substitution: Thioethers
Scientific Research Applications
2-Pentylpropane-1,3-dithiol has a wide range of applications in scientific research:
Chemistry: It is used as a reagent for the protection of carbonyl compounds via the formation of dithianes.
Biology: The compound can be used in the synthesis of biologically active molecules.
Industry: It is used in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-pentylpropane-1,3-dithiol involves the formation of chelate rings with metal ions. This property is particularly useful in the synthesis of metal complexes, which can be used as catalysts in various chemical reactions . The thiol groups in the compound can also participate in redox reactions, making it a versatile reagent in organic synthesis.
Comparison with Similar Compounds
Similar Compounds
1,3-Propanedithiol: Similar in structure but lacks the pentyl group.
1,2-Ethanedithiol: Contains two thiol groups but has a shorter carbon chain.
Lipoic Acid: A naturally occurring compound with similar thiol functionality.
Uniqueness
2-Pentylpropane-1,3-dithiol is unique due to its longer carbon chain, which can influence its reactivity and solubility properties. This makes it particularly useful in applications where longer alkyl chains are desired, such as in the synthesis of hydrophobic compounds.
Properties
CAS No. |
89074-72-6 |
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Molecular Formula |
C8H18S2 |
Molecular Weight |
178.4 g/mol |
IUPAC Name |
2-pentylpropane-1,3-dithiol |
InChI |
InChI=1S/C8H18S2/c1-2-3-4-5-8(6-9)7-10/h8-10H,2-7H2,1H3 |
InChI Key |
VGOJFCZOAWRODR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(CS)CS |
Origin of Product |
United States |
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